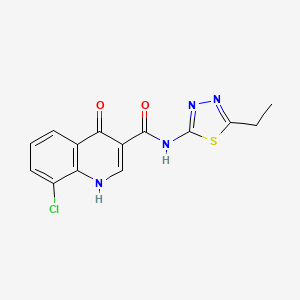

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide

Description

8-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a chloro-substituted quinoline core, a hydroxyl group at position 4, and a 5-ethyl-1,3,4-thiadiazole carboxamide moiety at position 2. The compound’s molecular formula is C₁₅H₁₃ClN₄O₂S (monoisotopic mass: 348.044774), with a ChemSpider ID of 21360909 .

Properties

IUPAC Name |

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-2-10-18-19-14(22-10)17-13(21)8-6-16-11-7(12(8)20)4-3-5-9(11)15/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDJTBWAINBBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide (CS2) and subsequent cyclization.

Coupling of the Thiadiazole and Quinoline Derivatives: The final step involves coupling the thiadiazole derivative with the chlorinated quinoline core in the presence of a base such as triethylamine (TEA) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in combating microbial infections. Studies have indicated that derivatives containing thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance, compounds derived from 1,3,4-thiadiazole have demonstrated efficacy against Phytophthora infestans, a pathogen responsible for late blight in potatoes and tomatoes, with effective concentrations (EC50) lower than standard treatments like Dimethomorph .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | EC50 (μg/ml) |

|---|---|---|

| 8-Chloro-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-4-Hydroxyquinoline-3-Carboxamide | Phytophthora infestans | 3.43 |

| Dimethomorph | Phytophthora infestans | 5.52 |

Additionally, the ability of these compounds to disrupt bacterial cell membranes enhances their effectiveness against multidrug-resistant strains .

Anticancer Properties

The anticancer potential of the compound has been explored through its interaction with epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. Research has shown that thiadiazole-based derivatives can inhibit EGFR activity, leading to reduced cell viability in various cancer cell lines. In vitro studies using MTT assays have confirmed that these compounds can induce cytotoxicity effectively .

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 |

| Control (5-Fluorouracil) | A549 (Lung Cancer) | 15.0 |

Agricultural Applications

In agriculture, the compound's antifungal properties make it a candidate for developing new fungicides. Its effectiveness against plant pathogens suggests potential use in crop protection strategies. The incorporation of thiadiazole derivatives in agricultural formulations could enhance resistance to fungal infections while minimizing environmental impact compared to conventional fungicides .

Mechanism of Action

The mechanism of action of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide and analogous compounds:

Structural and Functional Insights

Thiadiazole Substituents: Ethyl vs. Cyclopropyl: In the cyclopropyl derivative (), the rigid three-membered ring enhances metabolic stability and may improve target selectivity due to conformational restrictions .

Quinoline Modifications: The 4-hydroxy group in the target compound facilitates hydrogen bonding with biological targets, which could enhance binding affinity compared to non-hydroxylated analogs (e.g., 2-arylquinoline-4-carboxamide in ) . Chlorine at position 8 is conserved across analogs, suggesting its role in electronic modulation of the quinoline ring or interactions with hydrophobic binding pockets .

Pharmacokinetic Considerations: The target compound’s moderate molecular weight (348.81 g/mol) suggests favorable bioavailability compared to the cyclopropyl derivative (386.50 g/mol), which may face absorption challenges despite higher lipophilicity . However, the 4-hydroxy group may mitigate this slightly .

The valproic acid derivative () highlights the thiadiazole group’s role in central nervous system targeting, suggesting possible neuroactive applications for the quinoline analog .

Research Findings and Challenges

- Synthetic Complexity: The target compound’s synthesis likely involves coupling a 5-ethyl-1,3,4-thiadiazol-2-amine with a prefunctionalized quinoline-carboxylic acid, analogous to methods described in (EDCI/HOBt-mediated amidation) . Yields for such reactions typically range from 60–70%, indicating moderate efficiency.

- Biological Testing Gaps: No in vitro or in vivo data are available for the target compound, necessitating future studies to validate its hypothesized bioactivity.

Biological Activity

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Thiadiazole Ring : The initial step typically involves the reaction of ethyl hydrazine with carbon disulfide to form the thiadiazole nucleus.

- Coupling with Hydroxyquinoline : The thiadiazole derivative is then coupled with 8-hydroxyquinoline derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate) in the presence of a base such as diisopropylethylamine (DIEA) to yield the final compound .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. Studies have shown that derivatives containing the 8-hydroxyquinoline moiety have broad-spectrum activity against various bacterial strains and fungi. For instance:

- Antibacterial Properties : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, it showed lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 16 |

| Escherichia coli | 10 | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines:

- Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound has an IC50 value in the low micromolar range against several cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549). For example, an IC50 value of 0.52 µg/mL was reported for A549 cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

| HeLa | 0.45 |

The biological activity of this compound is attributed to its ability to interact with cellular targets such as tubulin and DNA topoisomerases. Molecular docking studies suggest that it binds effectively to these targets, disrupting cellular processes essential for cancer cell survival and proliferation .

Case Studies

Recent studies highlight the potential applications of this compound in treating infections and cancers:

- Case Study on Antimicrobial Efficacy : A study published in Frontiers in Microbiology demonstrated that derivatives of 8-hydroxyquinoline had superior activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The study reported an EC50 value significantly lower than that of traditional treatments .

- Case Study on Anticancer Properties : Another research article focused on the cytotoxic effects against various cancer cell lines and highlighted that modifications on the thiadiazole ring significantly enhanced activity against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves cyclocondensation reactions. For example, thiadiazole derivatives are synthesized via refluxing acetonitrile with reagents like N-phenylhydrazinecarboxamides, followed by cyclization using iodine and triethylamine in DMF . Key intermediates can be characterized using H and C NMR to confirm regiochemistry and purity. IR spectroscopy is critical for verifying functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .

Q. How can researchers resolve spectral ambiguities in the NMR analysis of this compound?

- Methodology : Assign peaks systematically:

- The quinoline proton (C8-H) appears as a singlet downfield (~δ 8.5–9.0 ppm).

- The ethyl group on the thiadiazole ring shows triplet/multiplet splitting in H NMR (~δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH).

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals near the carboxamide and hydroxy groups .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : DMSO/water (2:1) or ethanol/water mixtures are effective for recrystallization, as demonstrated in thiadiazole derivative syntheses . Monitor solubility at elevated temperatures (70–90°C) and adjust pH to 8–9 using ammonia to precipitate pure crystals .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization step of the thiadiazole moiety?

- Methodology : Optimize iodine concentration (0.5–1.2 eq.) and reaction time (1–3 hours). Excess iodine may lead to over-oxidation, while insufficient amounts stall cyclization. Use triethylamine as a base to neutralize HCl byproducts, which can inhibit sulfur elimination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like GSK-3β, using crystal structures from the PDB. Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability. DFT calculations (B3LYP/SDD) can optimize geometry and predict electrostatic potential maps for reactivity analysis .

Q. How can contradictory data on antimicrobial activity be addressed?

- Methodology : Re-evaluate assay conditions:

- Adjust pH (activity of thiadiazoles is pH-dependent; e.g., higher activity at pH 6–7 for bacterial models) .

- Use standardized MIC protocols (CLSI guidelines) with controls for compound stability. Cross-validate results with fluorescence-based viability assays (e.g., resazurin reduction) .

Q. What strategies mitigate byproduct formation during chloro-substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.